

Sonolisib irreversible binding optimization

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Compound Focus: Sonolisib

CAS No.: 502632-66-8

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Sonolisib: Mechanism & Quantitative Data

- **Mechanism of Action:** **Sonolisib** is an **irreversible inhibitor** of Class I PI3K isoforms. It functions as a covalent agent that binds to a specific lysine residue (K802 in PI3K α , according to its predecessor Wortmannin) within the ATP-binding pocket of the kinase. This covalent modification permanently inactivates the enzyme, leading to sustained inhibition of the PI3K/AKT signaling pathway and ultimately, the inhibition of tumor cell growth and survival [1] [2].
- **Key Quantitative Profile:**

PI3K Isoform	IC50 (nM)
p110 α	0.1 [2]
p120 γ (p110 γ)	1.0 [2]
p110 δ	2.9 [2]

Experimental Protocols & Troubleshooting

FAQ 1: How can I confirm the irreversible binding of **Sonolisib** in my cellular assay?

Answer: Confirming irreversible binding requires specific experimental designs that differentiate it from reversible inhibition.

- **Recommended Protocol: Washout Experiment**

- **Treat** cells with **Sonolisib** at your working concentration for a predetermined time (e.g., 2-4 hours).
- **Wash** the cells thoroughly multiple times with a drug-free medium to remove all unbound compound.
- **Incubate** the cells in fresh, drug-free medium for an extended period (e.g., 6-24 hours).
- **Analyze** the recovery of pathway activity after the washout.
 - **Irreversible Binding:** PI3K/AKT pathway activity (measured by p-AKT levels via Western blot) should **remain suppressed** even after the drug is washed out.
 - **Reversible Binding:** Pathway activity would be expected to **recover** quickly after washout as the drug dissociates from its target [1].

- **Troubleshooting Guide:**

- **Issue:** p-AKT levels recover after washout.
 - **Potential Cause:** The concentration or treatment time was insufficient for complete covalent engagement.
 - **Solution:** Optimize the treatment conditions. Increase pre-wash incubation time to allow for more complete binding, as covalent bond formation can be time-dependent.
- **Issue:** High background cytotoxicity, confounding results.
 - **Solution:** Include a control with a reversible PI3K inhibitor (e.g., Pictilisib) undergoing the same washout procedure. This helps distinguish effects specific to the irreversible mechanism.

FAQ 2: Why do I observe variable efficacy across different cell lines?

Answer: The efficacy of **Sonolisib** is highly dependent on the genetic context of the cancer cell line, primarily the status of the PI3K pathway itself.

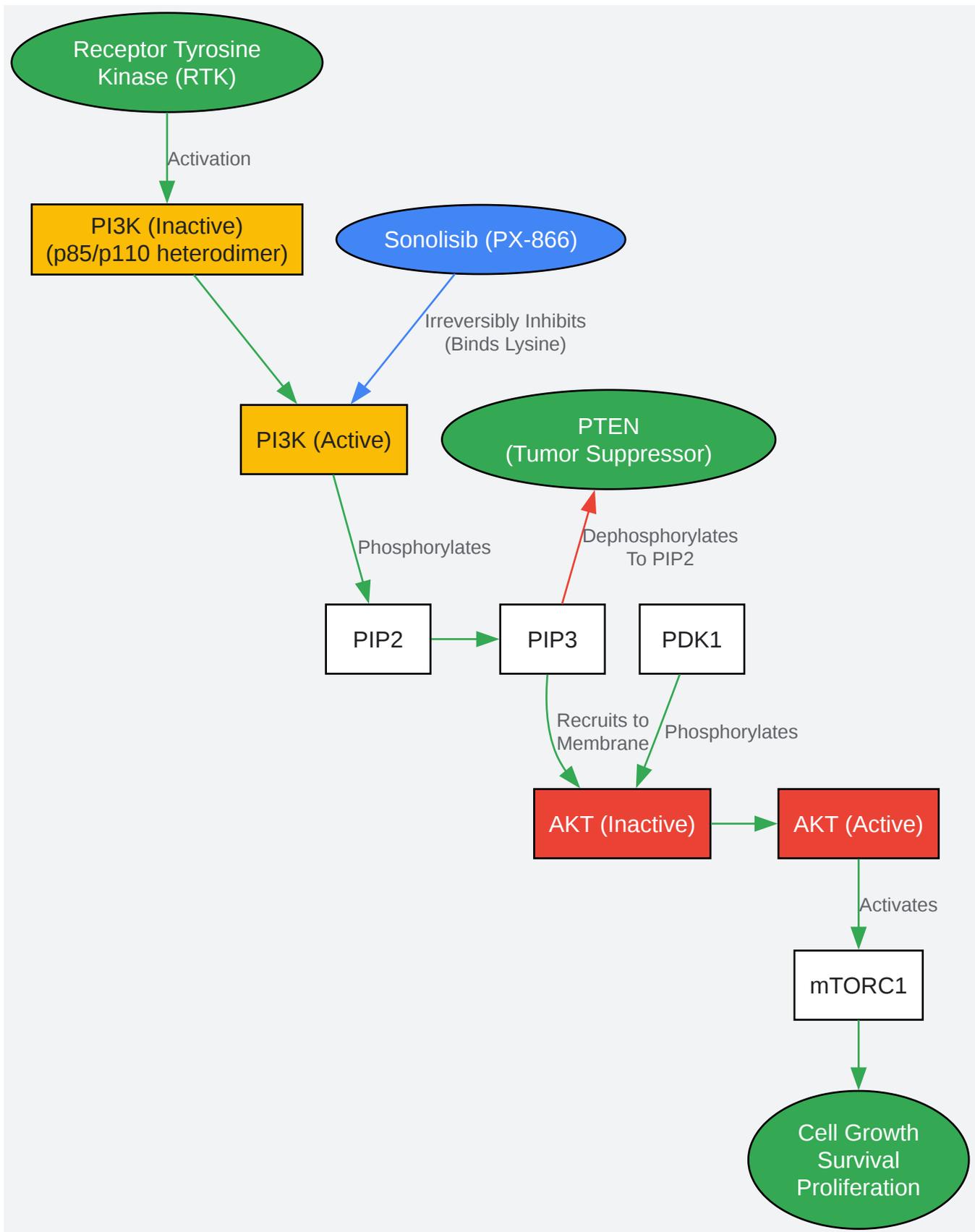
- **Key Determinants of Sensitivity:**

- **PIK3CA Mutations:** Cell lines with activating mutations in the *PIK3CA* gene (e.g., E545K, H1047R) are often highly sensitive to PI3K inhibition [3].

- **PTEN Loss:** Loss of the PTEN tumor suppressor, a negative regulator of PI3K signaling, leads to constitutive pathway activation and can also confer sensitivity to **Sonolisib** [3].
 - **Pathway Dependency:** Cells that are "addicted" to the PI3K pathway for survival will show greater response.
- **Recommended Protocol: Profiling Cell Line Sensitivity**
 - **Characterize** your panel of cell lines for common PI3K pathway alterations (*PIK3CA* mutations, *PTEN* deletion/mutation) using genomic databases or direct sequencing.
 - **Treat** cells with a range of **Sonolisib** concentrations (e.g., 1 nM - 10 μ M) for 48-72 hours.
 - **Assess** cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
 - **Correlate** the IC50 values from the viability assay with the genetic profiles of the cell lines.
 - **Troubleshooting Guide:**
 - **Issue:** Insufficient efficacy even in genetically predisposed lines.
 - **Potential Cause:** Feedback loops or pathway crosstalk can reactivate the pathway downstream of PI3K or through parallel pathways (e.g., MAPK).
 - **Solution:** Consider combination therapy. Co-targeting with MEK/ERK or mTOR inhibitors is a common strategy to overcome resistance [3].

PI3K Pathway & Sonolisib's Mechanism

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of **Sonolisib's** irreversible inhibition.



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This diagram shows that **Sonolisib** covalently and irreversibly binds to the active PI3K enzyme, blocking the conversion of PIP2 to PIP3 and subsequent signal transduction [4] [2] [3].

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